molecular formula C10H20O4 B8216293 Methyl 7,7-dimethoxyheptanoate

Methyl 7,7-dimethoxyheptanoate

Cat. No. B8216293
M. Wt: 204.26 g/mol
InChI Key: PRFTUWPGVGWACW-UHFFFAOYSA-N
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Description

Methyl 7,7-dimethoxyheptanoate is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Blue Fluorescent Dyes for Biological Applications

Methyl 7,7-dimethoxyheptanoate and related compounds have been utilized in the synthesis of novel classes of dyes for biological applications. These dyes, particularly 6,7-dimethylpyrroloquinolin(9)one derivatives, exhibit strong blue fluorescence and have been successfully conjugated to biocompatible polymers for use in cell trafficking and pharmacokinetics/biodistribution studies (Carta, Balasso, Caliceti, & Ferlin, 2015).

Synthesis of Pheromone Components

The synthesis of various alkyl-branched alkanes, including derivatives of methyl heptanoate, has been achieved through a process involving the intramolecular hydride transfer. These syntheses are significant for the production of pheromone components like 7,11-dimethylheptadecane, highlighting the chemical versatility of methyl heptanoate and its derivatives in organic synthesis (Díaz & Martín, 2000).

Electoanalytical Detection in Biological Samples

This compound-related compounds have also been explored in electrochemical sensors for biological sample analysis. Boron-doped diamond electrodes have been used for the detection of modified guanine bases, such as 7-methylguanine, in human urine samples, showcasing the potential of these compounds in developing simpler and more economical sensing methodologies for biological applications (Sanjuán, Brotons, Hernández-Ibáñez, Foster, Banks, & Iniesta, 2016).

Synthesis of Prostaglandin Intermediates

Compounds derived from methyl heptanoate have been used in the synthesis of key intermediates for prostaglandin production. Techniques involving the conversion of methyl 7-oxoheptanoate, for instance, have been crucial in the preparation of important prostaglandin intermediates (Ballini & Petrini, 1984).

properties

IUPAC Name

methyl 7,7-dimethoxyheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-12-9(11)7-5-4-6-8-10(13-2)14-3/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFTUWPGVGWACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCCCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.